molecular formula C13H11BO3 B8294770 5-Phenoxy-1,3-dihydro-2,1-benzoxaborol-1-ol

5-Phenoxy-1,3-dihydro-2,1-benzoxaborol-1-ol

Cat. No. B8294770
M. Wt: 226.04 g/mol
InChI Key: FQDFSPUTOJOLJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenoxy-1,3-dihydro-2,1-benzoxaborol-1-ol is a useful research compound. Its molecular formula is C13H11BO3 and its molecular weight is 226.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Phenoxy-1,3-dihydro-2,1-benzoxaborol-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Phenoxy-1,3-dihydro-2,1-benzoxaborol-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H11BO3

Molecular Weight

226.04 g/mol

IUPAC Name

1-hydroxy-5-phenoxy-3H-2,1-benzoxaborole

InChI

InChI=1S/C13H11BO3/c15-14-13-7-6-12(8-10(13)9-16-14)17-11-4-2-1-3-5-11/h1-8,15H,9H2

InChI Key

FQDFSPUTOJOLJG-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)OC3=CC=CC=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of n-butyl lithium in n-hexanes (2.24 M, 8.6 mL, 0.019 mol) was slowly added to a solution of (2-bromo-5-phenoxyphenyl)methanol (2.21 g, 0.0079 mol) in anhydrous tetrahydrofuran (50 mL) at −78° C. under an atmosphere of nitrogen. The reaction was stirred for thirty minutes at −78° C., then stirred for twenty minutes at −25° C. The reaction was cooled to −50° C. and triisopropylborate (4.075 g, 0.0216 mol) was slowly added. The reaction was warmed to room temperature and was stirred for one hour. An 1 N aqueous solution of hydrochloric acid (20 mL) was added to achieve pH 5, then the reaction was stirred at room temperature for one hour. The reaction mixture was extracted with ethyl ether (3×40 mL). The combined organic extracts were washed with water (60 mL) and brine (60 mL) and dried over sodium sulfate. The solvents were evaporated under the reduced pressure to give a residue, and the residue was purified by flash column chromatography on silica using ethyl acetate/n-heptane (1:5) followed by ethyl acetate/n-heptane (1:4) as mobile phase to yield 5-phenoxy-1,3-dihydro-2,1-benzoxaborol-1-ol (1.3 g, 0.0058 mol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
n-hexanes
Quantity
8.6 mL
Type
reactant
Reaction Step One
Name
(2-bromo-5-phenoxyphenyl)methanol
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.075 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three

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